CID 123134038

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

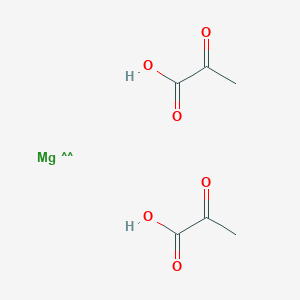

Magnesium pyruvate is an organic compound with the chemical formula C₆H₆MgO₆. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its stability and heat resistance. Magnesium pyruvate is used in various fields, including pharmaceuticals, nutrition, and cosmetics, due to its beneficial properties such as antioxidant and anti-inflammatory effects .

Preparation Methods

Magnesium pyruvate is typically prepared by reacting pyruvic acid with magnesium oxide. The process involves dissolving pyruvic acid in water and then adding a suspension of magnesium oxide. The reaction mixture is stirred for a certain period, resulting in the formation of a precipitate. This precipitate is then filtered, washed, and dried to obtain magnesium pyruvate .

Chemical Reactions Analysis

Magnesium pyruvate undergoes several types of chemical reactions, including:

Oxidation: Pyruvate can be oxidized to acetyl-CoA in the presence of pyruvate dehydrogenase.

Reduction: Pyruvate can be reduced to lactate by lactate dehydrogenase under anaerobic conditions.

Transamination: Pyruvate can undergo transamination to form alanine. Common reagents used in these reactions include pyruvate dehydrogenase, lactate dehydrogenase, and alanine transaminase. .

Scientific Research Applications

Magnesium pyruvate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in certain formulations.

Biology: Magnesium pyruvate plays a role in cellular metabolism, particularly in the glycolysis pathway where pyruvate is a key intermediate.

Medicine: It is used as a nutritional supplement and weight control agent. It also has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Industry: Magnesium pyruvate is used in the production of cosmetics and food additives due to its stability and beneficial effects on health

Mechanism of Action

Magnesium pyruvate exerts its effects through several mechanisms:

Energy Production: Pyruvate is a key intermediate in glycolysis and the citric acid cycle, playing a crucial role in cellular energy production.

Antioxidant Activity: Magnesium ions can regulate various enzymatic reactions, reducing oxidative stress and inflammation.

Metabolic Regulation: Magnesium pyruvate can influence glucose metabolism and insulin sensitivity, making it beneficial for metabolic health

Comparison with Similar Compounds

Magnesium pyruvate can be compared with other similar compounds such as:

Sodium pyruvate: Similar to magnesium pyruvate, sodium pyruvate is used in cellular metabolism and as a supplement. magnesium pyruvate has additional benefits due to the presence of magnesium ions.

Calcium pyruvate: This compound is also used as a supplement and has similar metabolic effects. .

Magnesium pyruvate stands out due to its unique combination of pyruvate and magnesium, offering a range of health benefits and applications in various fields.

Properties

Molecular Formula |

C6H8MgO6 |

|---|---|

Molecular Weight |

200.43 g/mol |

InChI |

InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6); |

InChI Key |

SUFCWJQLQAUHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)O.CC(=O)C(=O)O.[Mg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)

![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)

![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)